molecular formula C17H21FN6O B12226686 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12226686
M. Wt: 344.4 g/mol
InChI Key: XYXVZHWXCHJVCO-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring, a piperazine moiety, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of a fluoropyrimidine derivative with a piperazine compound, followed by the introduction of the oxane ring through a cyclization reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine and oxane rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C17H21FN6O

Molecular Weight

344.4 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C17H21FN6O/c18-14-10-19-11-22-17(14)24-5-3-23(4-6-24)16-9-15(20-12-21-16)13-1-7-25-8-2-13/h9-13H,1-8H2

InChI Key

XYXVZHWXCHJVCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F

Origin of Product

United States

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